5-氟-2-(4-吡啶基)-1H-苯并咪唑

描述

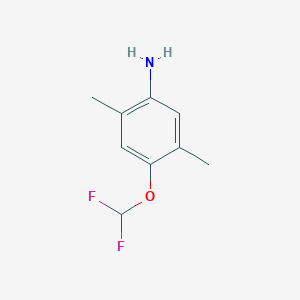

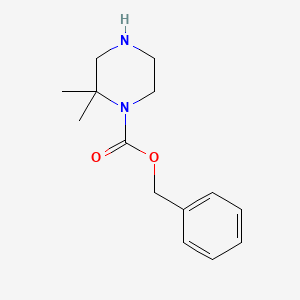

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a chemical compound that likely contains a benzimidazole core, which is a type of organic compound consisting of a fusion of benzene and imidazole . It also has a pyridyl group and a fluorine atom attached to it. The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole would likely involve a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring . The fluorine atom and the pyridyl group would be attached to this core structure .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole would depend on its exact structure and the reaction conditions . Fluorinated pyridines can undergo various reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole, such as its melting point, boiling point, and solubility, would depend on its exact structure . Fluorinated compounds often have unique properties due to the high electronegativity and small size of the fluorine atom .科学研究应用

Synthesis and Biological Activity

A study focused on the synthesis of fluorinated heterocyclic compounds, including derivatives of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole, demonstrated these compounds' antimicrobial and anti-inflammatory activities. These derivatives were synthesized through a series of reactions starting with fluoro-chloro-aniline, leading to compounds with moderate biological activity confirmed by in silico ADME, pharmacokinetic properties, and in vitro assays (Binoy, N., Nargund, S. L., Nargund, Shravan. L., & Nargund, R., 2021).

Chemical Synthesis Methodology

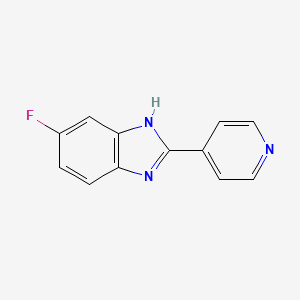

Research into the synthesis of pyrido[1,2-a]benzimidazoles has highlighted the importance of acid additives in direct copper-catalyzed amination. This methodology enables the creation of compounds with potential medicinal chemistry applications, such as improved solubility and DNA intercalation properties, and material chemistry applications, including fluorescence (Masters, Kye-Simeon et al., 2011).

Fluorescent Probes for Biological and Chemical Sensing

A novel pyrido[1,2-a]benzimidazole-rhodamine FRET system was developed as a ratiometric fluorescent probe for Cu2+ in living cells, showcasing large Stokes shifts, high selectivity, and fast response. This application demonstrates the compound's utility in practical applications within biological systems, offering a new tool for imaging Cu2+ in living cells with significant potential for research in cellular biology and chemistry (Ge, Yanqing et al., 2017).

Antiviral and Antimicrobial Properties

Studies on benzimidazole derivatives have revealed their significant antiviral and antimicrobial properties. These compounds, including 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole derivatives, have been synthesized and evaluated for their activity against various pathogens, demonstrating potent antiproliferative activity against tumor cell lines and significant interactions with DNA, suggesting a mechanism of action that could partially involve DNA-binding as a means of exerting their antitumor activity (Hranjec, M. et al., 2010).

Optical and Material Chemistry

The optical properties of novel pyrido[1,2-a]benzimidazole derivatives have been synthesized and characterized, revealing intense absorption maxima and fluorescence characteristics that suggest potential applications in dyes, pigments, and materials science. The impact of substituents on the pyrido[1,2-a]benzimidazole ring on emission characteristics offers insight into designing materials with specific optical properties (Ge, Yan-qing et al., 2011).

安全和危害

未来方向

属性

IUPAC Name |

6-fluoro-2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZZRTBFHQVORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)